REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:6])[C:3]([OH:5])=[O:4].Cl[CH2:8][Si:9]([CH3:12])([CH3:11])[CH3:10].C(=O)([O-])[O-].[K+].[K+]>C[N-]C>[CH3:6][C:2](=[CH2:1])[C:3]([O:5][CH2:8][Si:9]([CH3:12])([CH3:11])[CH3:10])=[O:4] |f:2.3.4|
|
Name
|
|
Quantity
|
300 mmol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)=C
|
Name
|
|
Quantity
|
200 mmol
|
Type
|
reactant
|
Smiles
|
ClC[Si](C)(C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C[N-]C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Next, the reaction solution was filtered
|
Type
|
ADDITION
|
Details
|
The filtrate was added to a sodium hydrogen carbonate solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ether and pure water respectively
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC[Si](C)(C)C)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |